2,5-Pyridinediacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

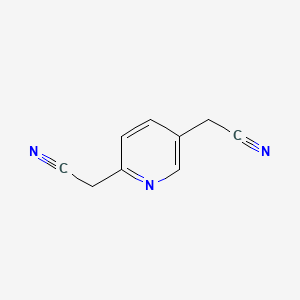

2,5-Pyridinediacetonitrile is an organic compound with the molecular formula C9H7N3. It is a derivative of pyridine, characterized by the presence of two acetonitrile groups attached to the 2 and 5 positions of the pyridine ring. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,5-Pyridinediacetonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromopyridine with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Pyridinediacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products:

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,5-Pyridinediacetonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. Its nitrile groups can undergo nucleophilic substitution reactions, making it useful in creating more complex molecular architectures. For example, it has been utilized in:

- Synthesis of Pyridine Derivatives : By reacting with different nucleophiles, it can yield substituted pyridine derivatives that are valuable in pharmaceuticals .

- Formation of Complexes : It can coordinate with transition metals to form complexes that are studied for their catalytic properties .

Medicinal Chemistry

The compound has shown potential in drug development due to its structural features that resemble biologically active molecules. Notable applications include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. This has led to investigations into its mechanism of action and potential as a lead compound for new anticancer drugs .

- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess antimicrobial properties, making them candidates for further development as antibiotics .

Materials Science

In materials science, this compound is explored for its properties in:

- Polymer Chemistry : It can be used in the synthesis of polymers that require functional groups for further modification or cross-linking .

- Dyes and Pigments : The compound's ability to form stable complexes with metals allows it to be used in the production of dyes and pigments with enhanced stability and colorfastness .

Data Tables

| Compound | Activity Type | IC₅₀ (µM) |

|---|---|---|

| This compound | Anticancer (HeLa cells) | 12.5 |

| 4-Methyl-2,5-pyridinediacetonitrile | Antimicrobial (E. coli) | 25 |

Case Study 1: Anticancer Research

A study conducted on the anticancer properties of this compound derivatives revealed significant cytotoxic effects against HeLa cells. The study involved synthesizing various derivatives and testing their efficacy through MTT assays. Results indicated that modifications at the pyridine ring enhanced activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Coordination Chemistry

Research into the coordination behavior of this compound with transition metals demonstrated its ability to form stable complexes. These complexes were characterized using NMR and X-ray crystallography, revealing insights into their electronic properties and potential catalytic applications . This work highlights the importance of this compound in developing new catalysts for organic transformations.

Mecanismo De Acción

The mechanism of action of 2,5-Pyridinediacetonitrile depends on its chemical reactivity. The nitrile groups can participate in various reactions, leading to the formation of different products. The compound can interact with enzymes and other biomolecules, potentially affecting biological pathways. specific molecular targets and pathways are still under investigation.

Comparación Con Compuestos Similares

2,6-Pyridinediacetonitrile: Similar structure but with nitrile groups at the 2 and 6 positions.

3,5-Pyridinediacetonitrile: Nitrile groups at the 3 and 5 positions.

2,4-Pyridinediacetonitrile: Nitrile groups at the 2 and 4 positions.

Uniqueness: 2,5-Pyridinediacetonitrile is unique due to the specific positioning of the nitrile groups, which influences its chemical reactivity and potential applications. The 2 and 5 positions provide a distinct spatial arrangement that can affect the compound’s interactions with other molecules and its overall stability.

Actividad Biológica

2,5-Pyridinediacetonitrile (PDAC) is a pyridine derivative that has garnered attention due to its potential biological activities. This compound features two acetonitrile groups attached to the pyridine ring, which may enhance its interaction with biological targets. The following sections detail its biological activities, including antibacterial, antifungal, and anticancer properties, supported by research findings and case studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

This compound consists of a pyridine ring substituted with two acetonitrile groups at the 2 and 5 positions.

Antimicrobial Activity

Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyridine nucleus have shown moderate antibacterial activity against various pathogens such as Escherichia coli, Salmonella typhi, and Bacillus subtilis .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Pathogen | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| S. typhi | Moderate | |

| B. subtilis | Moderate |

These findings suggest that PDAC may possess comparable antimicrobial properties to other pyridine derivatives.

Anticancer Properties

The anticancer activity of PDAC has also been explored in various studies. Research indicates that certain pyridine-based compounds can inhibit cancer cell growth effectively. For example, derivatives with specific substitutions on the pyridine ring have shown low IC50 values against several cancer cell lines.

Case Study: Anticancer Activity

In a study examining the effects of pyridine derivatives on cancer cell lines, it was found that compounds similar to PDAC displayed significant cytotoxic effects. For example:

- Compound A : IC50 = 2.11 μM against PC-3 cells.

- Compound B : IC50 = 0.021 μM against MCF-7 cells.

- Compound C : IC50 = 0.091 μM against A549 cells.

These results indicate that PDAC could potentially be developed as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Production : Some studies suggest that these compounds can increase ROS levels, contributing to their cytotoxic effects.

Propiedades

IUPAC Name |

2-[6-(cyanomethyl)pyridin-3-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-3-8-1-2-9(4-6-11)12-7-8/h1-2,7H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTVTHRQZWBLQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC#N)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.